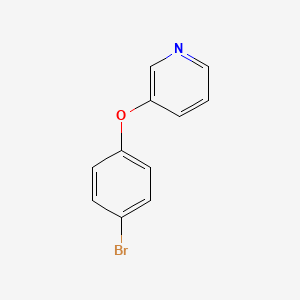

3-(4-Bromophenoxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in organic chemistry. nih.govnih.gov Its presence is noted in numerous naturally occurring compounds, including alkaloids and vitamins. nih.gov In synthetic chemistry, pyridine and its derivatives serve as fundamental building blocks for a wide array of more complex molecules. scispace.com The nitrogen atom within the pyridine ring imparts a degree of basicity and can improve the water solubility of larger molecules, a valuable trait in medicinal chemistry. nih.govmdpi.com This has led to the incorporation of the pyridine scaffold in a vast number of pharmaceuticals and agrochemicals. nih.govresearchgate.net The unique electronic nature and reactivity of the pyridine ring make it a versatile component in the design of functional materials and as a ligand in organometallic chemistry. nih.gov

Role of Phenoxy Linkages in Molecular Design

The phenoxy group, an ether linkage to a phenyl ring, is a crucial component in the design of a wide variety of organic molecules. nih.gov This linkage provides a degree of conformational flexibility while also influencing the electronic properties of the molecule. acs.org The ether oxygen can act as a hydrogen bond acceptor, which can be critical for molecular recognition and binding to biological targets. nih.govmdpi.com Furthermore, the aromatic nature of the phenyl ring allows for π-π stacking interactions, which can contribute to the stability of molecular complexes. nih.gov The phenoxy moiety has been identified as a key pharmacophore in numerous biologically active compounds, contributing to target affinity and selectivity. nih.govmdpi.com

Halogenation in Chemical Synthesis and Biological Activity Modulation

The introduction of halogen atoms into organic molecules is a powerful and widely used strategy in chemical synthesis and for modulating biological activity. nih.govacs.org Halogens, such as bromine, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. tsijournals.commdpi.com The presence of a halogen can create specific, directed intermolecular interactions known as halogen bonds, which are analogous to hydrogen bonds and can play a crucial role in ligand-receptor binding. tsijournals.com In synthetic chemistry, halogenated compounds are valuable intermediates, particularly in metal-catalyzed cross-coupling reactions that are fundamental to the construction of complex molecular architectures. nih.govacs.org A significant percentage of modern pharmaceuticals and agrochemicals contain at least one halogen atom, highlighting the importance of this modification in tuning molecular properties for specific applications. nih.govresearchgate.net

Research Context of 3-(4-Bromophenoxy)pyridine

Chemical Compound Data

| Compound Name |

| This compound |

| 3-(4-Bromophenyl)pyridine |

| 3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine |

| 3-[4-(4-Bromophenoxy)phenoxy]pyridine |

| 4-(3-Bromophenoxy)pyridine |

| Pyridine, 3-(4-bromophenyl)-2,6-bis(phenylmethoxy)- |

| Ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate |

| 3-(4-Bromophenyl)-4,6-bis(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

| 2-(4-Bromophenoxy)pyridine |

| 3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- |

| 4-(3-Bromophenyl)pyridine |

| Pyridine |

| 1-bromo-4-iodobenzene (B50087) |

| 3-(Trimethylstannyl)pyridine |

| 1-bromo-3-iodobenzene |

| 3-(3'-bromophenyl)pyridine |

| Triphenylarsine |

| Copper(I) iodide |

| Tris(dibenzylideneacetone)dipalladium(0) |

| n-butyllithium |

| Tetramethylethylenediamine |

| Diethylmethoxyborane |

| Tetrakis(triphenylphosphine)palladium(0) |

| Sodium carbonate |

| Ethanol |

| Toluene |

| Water |

| Benzene (B151609) |

| Hydrogen |

| Carbon monoxide |

| Phenol (B47542) |

| Anisole |

| 2-phenoxyethanol |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H8BrNO |

| Molecular Weight | 250.09 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 248.979 g/mol |

| Monoisotopic Mass | 248.979 g/mol |

| Topological Polar Surface Area | 22.1 Ų |

| Heavy Atom Count | 14 |

| Complexity | 169 |

| Data sourced from Angene Chemical. angenechemical.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFFAYAYZONBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-61-5 | |

| Record name | 3-(4-bromophenoxy)-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Bromophenoxy Pyridine and Analogues

Established Synthetic Routes for Related Pyridyl Ethers

The general synthesis of pyridyl aryl ethers has been accomplished through several key methodologies, each with its own mechanistic basis and practical considerations.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov Aromatic rings, usually nucleophilic, can become electrophilic and thus susceptible to nucleophilic attack if they possess strong electron-withdrawing substituents, particularly at positions ortho and para to the leaving group. wikipedia.org

Pyridine (B92270) and other heteroarenes are particularly well-suited for SNAr reactions because the ring nitrogen atom is electron-withdrawing, which activates the ring for nucleophilic attack. wikipedia.org This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgquimicaorganica.org While the 3-position is less activated, SNAr reactions can still occur, especially with highly reactive nucleophiles or under forcing conditions. quimicaorganica.org In the context of synthesizing pyridyl ethers, the nucleophile is typically a phenoxide, generated by treating a phenol (B47542) with a base.

The copper-catalyzed synthesis of diaryl ethers is historically known as the Ullmann condensation or Ullmann ether synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. organic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org

The mechanism is believed to involve the formation of a copper(I) alkoxide from the phenol and the copper source. This intermediate then reacts with the aryl halide in a process that may involve oxidative addition and reductive elimination steps. wikipedia.orgorganic-chemistry.org Modern advancements in the Ullmann reaction have introduced the use of soluble copper catalysts supported by various ligands, such as diamines, (2-pyridyl)acetone, and acetylacetonates. wikipedia.orgnih.gov These modifications have led to milder reaction conditions, improved yields, and a broader substrate scope. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for the synthesis of aryl ethers. organic-chemistry.orgnih.gov This methodology offers a powerful and often more versatile alternative to the copper-catalyzed Ullmann reaction, frequently proceeding under milder conditions with a wider range of substrates. google.com

The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction is thought to begin with the oxidative addition of an aryl halide to a palladium(0) complex. google.com The resulting palladium(II) intermediate then coordinates with the alcohol or phenol. Subsequent deprotonation by a base forms a palladium(II) alkoxide complex. The final step is reductive elimination, which forms the desired aryl ether product and regenerates the active palladium(0) catalyst. google.com The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center, with bulky, electron-rich ligands such as XantPhos and others showing high efficacy. nih.govacs.orgmdpi.com

Design and Optimization of Synthetic Pathways for 3-(4-Bromophenoxy)pyridine

The specific synthesis of this compound can be approached by applying the general principles of ether formation. The design of an efficient pathway involves careful selection of precursors and systematic optimization of reaction conditions.

The synthesis of this compound requires two key fragments: a 3-substituted pyridine and a 4-bromophenyl group. There are two primary disconnection approaches:

Reaction of 3-hydroxypyridine (B118123) with an activated 4-bromophenyl halide.

Reaction of a 3-halopyridine with 4-bromophenol.

3-Hydroxypyridine: This precursor can be synthesized from furfurylamine (B118560). The reaction involves treating furfurylamine with hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl), followed by hydrolysis. Optimized conditions for this transformation have been reported, achieving yields of around 76%. researchgate.netresearchgate.netchemicalbook.com Alternative, more complex routes involving ruthenium-catalyzed ring-closing metathesis have also been developed. acs.org

1-Bromo-4-iodobenzene (B50087): When using a metal-catalyzed cross-coupling approach, 1-bromo-4-iodobenzene is an excellent precursor. atamanchemicals.com The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium- or copper-catalyzed reactions allows for selective coupling at the iodine position, leaving the bromine atom intact for potential further functionalization. wikipedia.org This compound is typically prepared from 4-bromoaniline (B143363) via diazotization with sodium nitrite (B80452) in an acidic medium, followed by a Sandmeyer-type reaction with potassium iodide. wikipedia.orgchemicalbook.comchemicalbook.com

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

For copper-catalyzed Ullmann reactions , optimization often focuses on mitigating the traditionally harsh conditions. The choice of base is crucial; inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly screened. researchgate.net Temperature also plays a significant role, with studies showing that an optimal temperature can maximize yield while minimizing side reactions. researchgate.net

For palladium-catalyzed Buchwald-Hartwig reactions , the interplay between the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and the base is paramount. Bases such as cesium carbonate and potassium tert-butoxide are frequently effective. Solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed. mdpi.compurdue.edu

The following interactive table provides representative data from a study on the optimization of a copper-catalyzed C-O coupling reaction, illustrating how systematic variation of reaction parameters can lead to improved product yields.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | K₃PO₄ | Toluene | 110 | 24 | 65 |

| 2 | CuI (10) | Cs₂CO₃ | Toluene | 110 | 24 | 82 |

| 3 | CuI (10) | K₂CO₃ | Toluene | 110 | 24 | 75 |

| 4 | CuI (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 91 |

| 5 | CuI (10) | Cs₂CO₃ | DMF | 110 | 24 | 88 |

| 6 | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |

| 7 | CuI (10) | Cs₂CO₃ | Dioxane | 80 | 24 | 78 |

Data is illustrative and based on general findings in the optimization of Ullmann-type reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for minimizing environmental impact and developing sustainable manufacturing processes. These principles provide a framework for designing chemical reactions that are safer, more efficient, and produce less waste. The synthesis of this compound, likely proceeding via a nucleophilic aromatic substitution (SNAr), Ullmann condensation, or Buchwald-Hartwig C-O coupling, can be systematically improved by applying these principles.

The 12 Principles of Green Chemistry offer a guide to achieving more sustainable chemical processes:

Waste Prevention : Designing syntheses to prevent waste is preferable to treating waste after it has been created. In the context of this compound synthesis, this involves maximizing reaction yields and minimizing byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, a Buchwald-Hartwig coupling is generally more atom-economical than a classical Ullmann condensation which may use stoichiometric amounts of copper.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This could involve replacing hazardous solvents like dioxane or DMF, often used in coupling reactions, with greener alternatives such as anisole, or even water.

Designing Safer Chemicals : While the target molecule is fixed, the reagents used to synthesize it can be chosen to be less hazardous.

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. The choice of solvent is critical in both Ullmann and Buchwald-Hartwig reactions. The development of reactions in water or bio-based solvents like eucalyptol (B1671775) represents a significant green advancement.

Design for Energy Efficiency : Energy requirements should be minimized. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating.

Use of Renewable Feedstocks : This principle encourages the use of raw materials derived from renewable sources.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste.

Catalysis : Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. Palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann reactions are prime examples, using sub-stoichiometric amounts of metal catalysts. The development of highly active catalysts allows for lower catalyst loadings, reducing cost and environmental impact.

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

The greenness of a synthetic route can be quantified using metrics like Process Mass Intensity (PMI) and E-Factor (Environmental Factor), which measure the amount of waste generated relative to the product. A lower E-Factor or PMI indicates a greener process.

| Green Chemistry Principle | Conventional Approach (e.g., Ullmann Condensation) | Greener Alternative (e.g., Optimized Buchwald-Hartwig) |

|---|---|---|

| Catalysis | Stoichiometric or high loadings of copper catalyst. | Low loading of a highly active palladium catalyst or a recyclable heterogeneous copper catalyst. |

| Safer Solvents | Use of high-boiling, polar aprotic solvents like DMF, DMAc, or Dioxane. | Use of greener solvents like anisole, t-amyl alcohol, or potentially water. |

| Energy Efficiency | High temperatures (>150 °C) and long reaction times (12-24h). | Lower reaction temperatures (e.g., <100 °C) or use of microwave irradiation to shorten reaction times. |

| Waste Prevention (Atom Economy) | Use of inorganic bases (e.g., K2CO3) and generation of stoichiometric salt byproducts. | Optimization of base and solvent to maximize yield and minimize side reactions. Using a recyclable base or catalyst system. |

Scalability Considerations in this compound Production

Scaling up the synthesis of this compound from the laboratory bench to industrial production presents a unique set of challenges that must be addressed to ensure the process is safe, economically viable, and environmentally responsible. Key considerations revolve around reaction conditions, catalyst selection and cost, and process optimization.

Catalyst Selection and Recovery : For transition-metal-catalyzed reactions like the Buchwald-Hartwig or Ullmann couplings, the choice of catalyst is paramount.

Homogeneous vs. Heterogeneous Catalysis : While homogeneous palladium catalysts often show high activity and selectivity, their cost and the difficulty of removing residual palladium from the final product are significant drawbacks on a large scale. Leaching of the metal into the product is a major concern, especially for pharmaceutical intermediates. Heterogeneous catalysts, while potentially less active, offer the advantage of easier separation and recycling, which can drastically reduce costs and waste.

Ligand Cost and Stability : The phosphine ligands used in Buchwald-Hartwig reactions can be complex and expensive. Their stability under prolonged reaction times and at elevated temperatures is a critical factor for scalability.

Reaction Conditions and Process Safety :

Solvent Choice : Solvents that are effective at the lab scale, such as 1,4-dioxane (B91453) or DMF, may be undesirable for large-scale production due to safety concerns (e.g., peroxide formation in dioxane) and environmental regulations. The selection of a solvent with a suitable boiling point, safety profile, and recyclability is crucial.

Thermal Management : Cross-coupling reactions can be exothermic. Ensuring adequate heat transfer and temperature control in large reactors is essential to prevent runaway reactions and ensure consistent product quality.

Base Selection : The choice of base (e.g., sodium tert-butoxide, potassium carbonate) affects reaction efficiency and safety. Strong bases like alkoxides can be hazardous to handle in large quantities. The physical form of the base (e.g., particle size) can also impact reaction kinetics and reproducibility on a large scale.

Process Optimization and Purification :

Design of Experiments (DoE) : Statistical methods like DoE are often employed to efficiently optimize reaction parameters such as temperature, concentration, catalyst loading, and stoichiometry, minimizing the number of experiments needed to identify the optimal conditions for large-scale production.

Downstream Processing : The purification of the final product is a major consideration. Crystallization is often preferred over chromatography on a large scale due to cost and solvent usage. The process must be designed to effectively remove the catalyst, unreacted starting materials, and byproducts to meet the required purity specifications.

| Scalability Factor | Challenge | Potential Solution / Mitigation Strategy |

|---|---|---|

| Catalyst Cost & Recovery | High cost of palladium and complex phosphine ligands. Difficulty in removing the catalyst completely from the product. | Optimize to reduce catalyst loading. Use heterogeneous or recyclable catalysts. Implement effective purification methods like activated carbon treatment or metal scavenging agents. |

| Reagent & Solvent Handling | Handling of pyrophoric or hazardous reagents (e.g., strong bases) and large volumes of volatile or toxic solvents. | Select less hazardous reagents and greener solvents. Implement closed-system transfers and appropriate engineering controls. |

| Heat Transfer | Exothermic reactions can be difficult to control in large reactors, leading to safety risks and byproduct formation. | Ensure appropriate reactor design with sufficient cooling capacity. Controlled addition of reagents to manage the rate of heat generation. |

| Mixing Efficiency | Ensuring efficient mixing of heterogeneous reaction mixtures (e.g., solid base in a liquid solvent) is challenging in large vessels. | Optimize agitator design and speed. Study reaction kinetics to understand the impact of mixing. |

| Product Purification | Chromatography is not economically viable for large-scale production. Removal of metal residues and closely related impurities can be difficult. | Develop a robust crystallization process for purification. Utilize extraction and washing steps to remove impurities. |

Advanced Spectroscopic Characterization of 3 4 Bromophenoxy Pyridine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information reveals the molecular weight of a compound and can be used to deduce its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The exact mass of 3-(4-Bromophenoxy)pyridine can be calculated from its molecular formula, C₁₁H₈BrNO. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+2 peak in the mass spectrum that is of nearly equal intensity to the molecular ion peak.

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₁H₈⁷⁹BrNO⁺ | 248.9789 |

| [M+2]⁺ | C₁₁H₈⁸¹BrNO⁺ | 250.9769 |

Note: The calculated m/z values represent the theoretical exact masses for the molecular ions containing the respective bromine isotopes.

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkage and the aromatic rings. The most probable fragmentation patterns are dictated by the stability of the resulting carbocations and radical species.

Plausible Fragmentation Pathways:

Cleavage of the C-O Ether Bond: This is a common fragmentation pathway for aryl ethers.

Fission can result in the formation of a bromophenoxy radical and a pyridyl cation (m/z 78), or a pyridyloxy radical and a bromophenyl cation (m/z 155/157).

Loss of the Bromine Atom: The molecular ion can lose a bromine radical, leading to a fragment at m/z 169.

Fragmentation of the Pyridine (B92270) Ring: The pyridine ring can undergo characteristic fragmentation, often involving the loss of HCN (27 amu), leading to smaller charged fragments.

Fragmentation of the Bromophenyl Ring: The bromophenyl group can fragment, for instance, by losing CO (28 amu) from the phenoxy cation.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure |

| 249 | 251 | [C₁₁H₈BrNO]⁺ (Molecular Ion) |

| 172 | 174 | [C₅H₄NOC₆H₄]⁺ (Loss of Br) |

| 155 | 157 | [C₆H₄Br]⁺ |

| 95 | [C₅H₄NO]⁺ | |

| 78 | [C₅H₄N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound, particularly the nature of its conjugated systems.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions associated with the pyridine and the bromophenoxy chromophores. The presence of the ether linkage connecting these two aromatic systems can influence the position and intensity of the absorption bands.

The primary electronic transitions observed in aromatic compounds like this compound are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) and occur in molecules with double or triple bonds, and particularly in aromatic systems.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom of the pyridine ring or the oxygen of the ether) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

Based on data for similar compounds such as pyridine and substituted phenols, the expected absorption maxima (λmax) for this compound are likely to appear in the ultraviolet region. The pyridine moiety typically exhibits absorptions around 250-260 nm. The bromophenoxy group will also contribute to the absorption in this region. The conjugation between the two ring systems through the ether oxygen may lead to a slight red shift (a shift to longer wavelengths) of these absorption bands compared to the individual chromophores.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~220-240 | π → π | Phenyl ring |

| ~260-280 | π → π | Pyridine ring |

| ~280-300 | n → π* | Pyridine (N), Ether (O) |

Note: These are estimated values and the actual absorption maxima can be influenced by the solvent used for the measurement.

Information regarding the crystallographic analysis of this compound is not available in published scientific literature based on the search results.

A thorough search for experimental data from single-crystal X-ray diffraction, Hirshfeld surface analysis, or studies on the polymorphism of the specific compound this compound did not yield any relevant scientific studies or crystallographic database entries. Consequently, the detailed analysis requested in the outline cannot be provided.

The required information, such as molecular geometry, crystal system, space group, intermolecular interactions, and packing arrangements, is determined experimentally through techniques like single-crystal X-ray diffraction. Without a published crystal structure for this compound, the specific data points for the following sections are unavailable:

Crystallographic Analysis and Solid State Characteristics of 3 4 Bromophenoxy Pyridine

Polymorphism and Crystal Engineering of 3-(4-Bromophenoxy)pyridine:There are no reports on the existence of polymorphs or crystal engineering studies for this compound.

While information exists for related compounds containing bromophenyl and pyridine (B92270) moieties, the instructions to focus solely on this compound prevents the inclusion of data from these other molecules.

Computational Chemistry and Theoretical Studies of 3 4 Bromophenoxy Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.org DFT calculations are widely employed to predict a range of properties for pyridine (B92270) derivatives and related aromatic compounds, including optimized geometries, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps. niscpr.res.inresearchgate.net For 3-(4-Bromophenoxy)pyridine, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are suitable for a thorough theoretical analysis. scispace.comnih.gov

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. github.io For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The key structural parameters, such as bond lengths, bond angles, and dihedral angles, define the molecule's shape. The central C-O-C ether linkage allows for rotational flexibility between the pyridine and bromophenyl rings, making the dihedral angle a critical parameter in its conformational analysis.

Once a geometry is optimized, a vibrational frequency analysis is performed. q-chem.com This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary frequencies. github.io An imaginary frequency would indicate a saddle point, such as a transition state. Second, the analysis predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. scispace.com The calculated frequencies correspond to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-Br stretching. nih.govmdpi.com

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

| Parameter | Description | Predicted Value |

| C-O (Pyridine) | Bond length between pyridine C3 and ether oxygen | ~1.37 Å |

| C-O (Phenyl) | Bond length between phenyl C1 and ether oxygen | ~1.39 Å |

| C-Br | Bond length between phenyl C4 and bromine | ~1.91 Å |

| ∠ C-O-C | Bond angle of the ether linkage | ~118-120° |

| τ (C-C-O-C) | Dihedral angle defining the twist between rings | Variable |

| Note: These values are illustrative and based on typical parameters from DFT calculations on similar aromatic ethers. Actual calculated values would depend on the specific level of theory and basis set used. |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. wikipedia.orgnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and thus more reactive. wuxibiology.com For molecules like this compound, the HOMO is typically located on the more electron-rich bromophenoxy ring, while the LUMO may be distributed over the electron-deficient pyridine ring.

Table 2: Illustrative Frontier Orbital Energies for a Related Bromophenoxy Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.1 |

| ΔE (Gap) | 5.4 |

| Data is illustrative, based on findings for N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, to demonstrate the concept. nih.gov |

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) show electron-deficient areas prone to nucleophilic attack. scispace.com For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring, making it a site for protonation or coordination, and positive potentials on the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. dntb.gov.ua MD simulations are particularly useful for conformational analysis of flexible molecules like this compound, which has a rotatable ether bond connecting its two aromatic rings. nih.gov

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, allowing the molecule to explore different conformations. fraserlab.com By running the simulation for a sufficient length of time (from nanoseconds to microseconds), a trajectory of the molecule's movement is generated. Analysis of this trajectory can reveal:

Preferred Conformations: Identifying the most frequently visited dihedral angles around the C-O-C linkage.

Rotational Energy Barriers: Calculating the energy required to rotate from one stable conformation to another.

Solvent Effects: Understanding how the presence of a solvent might influence the conformational landscape.

This detailed conformational sampling provides a more realistic picture of the molecule's structure in solution compared to the gas-phase, zero-Kelvin picture from a simple DFT optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org3d-qsar.com While a QSAR study has not been performed on this compound itself, the methodology is widely applied to pyridine derivatives to guide the design of new, more potent compounds in drug discovery. nih.govfrontiersin.org

A typical QSAR study involves the following steps:

Data Set: A collection of structurally related pyridine derivatives with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values) is assembled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP, molecular weight) and quantum chemical descriptors from DFT (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that relates the descriptors to the biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized pyridine derivatives, helping to prioritize which compounds should be synthesized and tested, thereby saving time and resources. dmed.org.ua

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. This involves mapping the entire reaction pathway from reactants to products, including the identification of high-energy transition states. iphy.ac.cn For this compound, theoretical studies could investigate reactions such as electrophilic aromatic substitution on either ring or nucleophilic substitution. nih.gov

The process involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.

Transition State (TS) Search: Sophisticated algorithms are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Frequency Analysis: A vibrational analysis of the TS is performed to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation barrier (Ea), a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Such studies provide a detailed, atomistic understanding of reaction selectivity and kinetics that can be difficult to obtain through experimental means alone.

Reactivity and Transformations of 3 4 Bromophenoxy Pyridine

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of this reaction on 3-(4-bromophenoxy)pyridine depend on the relative reactivity of the two aromatic rings.

Pyridine (B92270) Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophiles than benzene (B151609) and its derivatives. youtube.com Electrophilic attack on pyridine is difficult and requires harsh conditions. quora.com When substitution does occur, it is directed to the 3-position (meta to the nitrogen), as attack at the 2- or 4-positions results in a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. In this compound, the phenoxy group is already at one of the two meta positions (C-3), leaving the C-5 position as the most likely, albeit still highly disfavored, site for substitution.

Bromophenyl Ring: The bromophenyl ring is generally more susceptible to electrophilic attack than the pyridine ring. Its reactivity is governed by two substituents: the bromine atom and the phenoxy group (viewed as a pyridyloxy substituent).

Phenoxy Group (-OAr): The ether oxygen is an activating group because its lone pairs can donate electron density to the ring through resonance. This effect is stronger than its inductive withdrawal, making the ring more nucleophilic. It is an ortho, para-director.

Bromo Group (-Br): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because their lone pairs can participate in resonance stabilization of the cationic intermediate formed during ortho or para attack.

Both groups reinforce substitution at the C-3' and C-5' positions (ortho to the phenoxy group and meta to the bromo group). Therefore, electrophilic substitution on this compound is predicted to yield primarily a mixture of 3-(2-E-4-bromophenoxy)pyridine and 3-(2,6-di-E-4-bromophenoxy)pyridine, where 'E' is the incoming electrophile. Studies on diphenyl ether show it undergoes bromination more slowly than acetanilide (B955) but faster than other deactivated arenes, indicating the ether linkage provides moderate activation. ipl.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile.

Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com Attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which is stabilizing. stackexchange.com In this compound, the substituents are at the 3-position, which is not activated for NAS. For a substitution to occur on the pyridine ring, a good leaving group would need to be present at the 2-, 4-, or 6-position. Therefore, direct nucleophilic attack on the pyridine moiety of this molecule is highly unlikely under standard SNAr conditions.

Bromophenyl Ring: The bromine atom can act as a leaving group. However, for a classic SNAr reaction to proceed, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. The 3-pyridyloxy group is not a strong electron-withdrawing group; in fact, its oxygen atom is electron-donating by resonance. Consequently, the C-Br bond in this compound is not activated towards traditional nucleophilic aromatic substitution. Displacement of the bromide would require forcing conditions or alternative mechanisms, such as those involving transition metal catalysis (e.g., Ullmann condensation) or benzyne (B1209423) intermediates.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides

The carbon-bromine bond in this compound is the most reactive site for transformations, serving as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species (typically a boronic acid or ester) with an organic halide. youtube.com For this compound, this reaction would replace the bromine atom with the organic group from the boronic acid, yielding a biaryl or related structure. The reaction is tolerant of a wide variety of functional groups and is a cornerstone of modern synthetic chemistry. mdpi.com

The general transformation is as follows:

Typical reaction conditions involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides, including functionalized pyrimidine (B1678525) analogues, which serve as a model for the reactivity of this compound.

| Coupling Partner (Ar-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | ~85-95 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 92 | mdpi.com |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | mdpi.com |

| 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O/Acetonitrile | 37 | ~90 | organic-chemistry.org |

The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction would allow for the introduction of a vinyl group at the position of the bromine atom on the phenoxy ring of this compound. The reaction typically favors the formation of the trans-substituted alkene. organic-chemistry.org

The general transformation is as follows:

A variety of alkenes can be used, including styrenes, acrylates, and other vinyl compounds. The catalyst system often consists of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. wikipedia.orgnih.gov

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides Note: This table illustrates common conditions for Heck reactions, which are applicable to the arylation of alkenes using this compound as the aryl halide component.

| Alkene | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 95 | wikipedia.org |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 100 | 90 | organic-chemistry.org |

| 2-Vinylpyridine | Pd-complex | K₂CO₃ | DMF | 60 | 78 | researchgate.net |

| Ethyl crotonate | Pd EnCat®40 | NaOAc | Ethanol | 140 (MW) | 76 | nih.gov |

The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org This transformation would replace the bromine atom of this compound with an alkynyl group, providing access to a wide range of conjugated systems.

The general transformation is as follows:

While the classic conditions use both palladium and copper, copper-free protocols have also been developed to avoid homocoupling of the alkyne. researchgate.net

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides Note: This table provides examples of catalyst systems and conditions for the Sonogashira coupling of aryl bromides, analogous to the expected reaction of this compound.

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 | wikipedia.org |

| 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | ~80-90 | scirp.org |

| Trimethylsilylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 94 | researchgate.net |

| 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Dioxane | 90 | ~70-80 | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing aryl amines from this compound by coupling it with primary or secondary amines, anilines, or other nitrogen nucleophiles. libretexts.orgacs.org The development of specialized, bulky, electron-rich phosphine ligands has been critical to the broad applicability of this reaction. quora.comjk-sci.com

The general transformation is as follows:

The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide. sci-hub.se

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides Note: This table shows typical conditions for the Buchwald-Hartwig amination of aryl bromides, which are directly applicable for the synthesis of N-aryl derivatives from this compound.

| Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 99 | sci-hub.se |

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 92 | wikipedia.org |

| Dibenzylamine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 98 | organic-chemistry.org |

| Carbazole | Pd₂(dba)₃ / XPhos | t-BuOLi | Toluene | 100 | 98 | nih.gov |

Functional Group Interconversions on the Bromophenyl and Pyridine Moieties

The dual reactive nature of this compound, possessing both a bromophenyl ring and a pyridine ring, allows for a diverse range of functional group interconversions. These transformations can be selectively targeted to either moiety, providing a versatile platform for the synthesis of a wide array of derivatives.

The bromophenyl moiety primarily serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The pyridine ring, while generally less reactive towards electrophilic substitution, can undergo transformations at the nitrogen atom and, under specific conditions, at its carbon atoms.

Transformations on the Bromophenyl Moiety

The bromine atom on the phenoxy ring is a versatile functional group that readily participates in numerous cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds. While specific examples utilizing this compound are not extensively documented in publicly available literature, the general applicability of this reaction to aryl bromides is well-established. In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This would convert the bromo group into a new aryl, heteroaryl, or alkyl substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds. It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and various nitrogen-containing heterocycles. The application of this reaction to this compound would yield the corresponding N-substituted aniline derivatives, which are valuable intermediates in drug discovery.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction would introduce an alkynyl group in place of the bromine atom on the phenoxy ring of this compound, leading to the formation of substituted phenylacetylene derivatives.

Cyanation: The bromine atom can be replaced by a cyano group through reactions like the Rosenmund-von Braun reaction, which typically uses copper(I) cyanide at elevated temperatures, or through palladium-catalyzed cyanation methods. This transformation provides access to the corresponding nitrile derivative, a versatile intermediate that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.

Below is a representative table of potential cross-coupling reactions on the bromophenyl moiety of this compound based on established methodologies for aryl bromides.

| Coupling Reaction | Reagent | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-(4-Aryloxyphenoxy)pyridine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-((Pyridin-3-yloxy)phenyl)amine |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 3-(4-(Alkynyl)phenoxy)pyridine |

| Cyanation | KCN or NaCN | Pd catalyst (e.g., Pd(PPh₃)₄) or CuCN | 4-(Pyridin-3-yloxy)benzonitrile |

Ullmann Condensation: An alternative to palladium-catalyzed reactions for forming C-O bonds is the Ullmann condensation. This copper-catalyzed reaction would involve the coupling of this compound with a phenol (B47542) to generate a diaryl ether.

Transformations on the Pyridine Moiety

The pyridine ring of this compound offers different avenues for functionalization, primarily centered around the basic nitrogen atom and its influence on the ring's reactivity.

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered reactivity. The N-oxide group activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack and can also direct electrophilic substitution.

N-Alkylation and N-Acylation: As a tertiary amine, the pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. Similarly, acylation with acyl halides or anhydrides would yield N-acylpyridinium salts. These modifications introduce a positive charge on the pyridine ring, significantly altering its electronic properties and reactivity.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically require harsh conditions and proceed at the 3- and 5-positions. For this compound, electrophilic attack would be expected to occur at the 5-position of the pyridine ring, which is meta to the existing substituent and the ring nitrogen.

Nucleophilic Substitution: Direct nucleophilic substitution of a hydrogen atom on the pyridine ring is generally difficult. However, the presence of a good leaving group at the 2-, 4-, or 6-positions would facilitate such reactions. In the absence of a leaving group, activation of the ring, for instance through N-oxidation, can enable nucleophilic attack.

Metallation: Directed ortho-metallation can be a powerful tool for the functionalization of pyridine rings. By using a strong base, such as an organolithium reagent, it is possible to deprotonate a carbon atom adjacent to a directing group. While the phenoxy group at the 3-position is not a classical directing group for metallation, deprotonation at the 2- or 4-position might be achievable under specific conditions, allowing for subsequent reaction with an electrophile.

Below is a summary of potential transformations on the pyridine moiety of this compound.

| Reaction | Reagent | Position of Reaction | Product |

| N-Oxidation | m-CPBA or H₂O₂ | Nitrogen | This compound N-oxide |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Nitrogen | 3-(4-Bromophenoxy)-1-methylpyridin-1-ium iodide |

| Electrophilic Substitution | Nitrating agent (HNO₃/H₂SO₄) | C-5 | 3-(4-Bromophenoxy)-5-nitropyridine |

Applications of 3 4 Bromophenoxy Pyridine and Its Derivatives in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

The true synthetic utility of 3-(4-Bromophenoxy)pyridine lies in its capacity to serve as a foundational building block for a wide array of complex heterocyclic architectures. The presence of the bromine atom on the phenoxy ring offers a key reactive handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mdpi.comacs.org These reactions are fundamental to modern organic synthesis, enabling the construction of elaborate molecular structures from simpler precursors. mdpi.com The reactivity order for halogens in these couplings is typically I > Br > OTf >> Cl, making the bromo-substituent an excellent leaving group for these transformations. nih.gov

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Coupling Partners | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Aryl/Vinyl Halide + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira Coupling | C(sp²) - C(sp) | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Buchwald-Hartwig Amination | C(sp²) - N | Aryl Halide + Amine | Pd catalyst, Phosphine (B1218219) ligand, Base |

This table summarizes common palladium-catalyzed reactions applicable to this compound for the synthesis of complex structures.

Through reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the 4-bromophenyl moiety can be strategically functionalized. This allows for the extension of the molecular framework and the subsequent cyclization to form fused heterocyclic systems.

For instance, Suzuki-Miyaura coupling can be employed to react this compound with various aryl or heteroaryl boronic acids. This reaction would replace the bromine atom with a new aryl group, leading to the formation of complex biaryl or heteroaryl-aryl structures containing the pyridyl ether core. nih.govnih.gov Such frameworks are common in pharmaceuticals and functional materials.

The Sonogashira coupling provides a pathway to introduce acetylenic moieties by reacting the bromo-group with terminal alkynes. acs.orguniss.it The resulting 3-(4-alkynylphenoxy)pyridine derivatives are highly valuable intermediates. The alkyne functionality can participate in a variety of subsequent cyclization reactions to construct fused heterocyclic systems, such as thieno[2,3-b]pyridines or other complex polycyclic aromatic compounds. wikipedia.orgrsc.org

Furthermore, the Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the bromophenyl group with a wide range of primary or secondary amines. nih.govuni.luacs.org This reaction is instrumental in synthesizing molecules containing arylamine structures, which can be precursors to nitrogen-containing heterocycles like carbazoles. By coupling with an appropriate amine followed by an intramolecular cyclization, it is conceivable to construct novel carbazole derivatives where the pyridine (B92270) ether unit is incorporated into the final structure. nih.govtaylorfrancis.com

Ligands in Coordination Chemistry

In the realm of coordination chemistry, pyridine and its derivatives are well-established as effective ligands for a vast number of transition metals. wikipedia.orgresearchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center, acting as a Lewis base. wikipedia.org this compound is no exception and functions primarily as a monodentate N-donor ligand.

The coordination of this compound to a metal ion can lead to the formation of a variety of coordination complexes with different geometries, including octahedral, tetrahedral, and square planar arrangements, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.orgnih.gov For example, complexes with general formulas such as [MCl₂(L)₄]ⁿ⁺ (where L is the pyridine ligand) are common. wikipedia.org

The presence of the 4-bromophenoxy substituent can influence the electronic properties of the pyridine ring, which in turn can modulate the strength of the metal-ligand bond. Furthermore, the bromo-substituent remains available for post-coordination modification. This means a metal complex of this compound could be synthesized first, and then the bromine atom could be used in subsequent cross-coupling reactions to build larger, more complex metallo-supramolecular architectures or functional materials. This dual functionality makes it a valuable component in the design of complex coordination compounds and metal-organic frameworks (MOFs). nih.gov

Components in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. wikipedia.org The structure of this compound makes it an interesting candidate for the design of supramolecular systems.

The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. Moreover, the bromine atom can engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which has become a powerful tool in crystal engineering and the design of self-assembling systems.

A notable example of self-assembly involves a structurally similar compound, 4-(4-bromophenyl)pyridine-1-ium bromide, which was used to construct a multivalent supramolecular assembly with cucurbit acs.orguril and laponite clay in an aqueous solution. rsc.org This demonstrates the capacity of the bromophenyl-pyridine motif to participate in complex, ordered structures driven by non-covalent forces. It is plausible that this compound could similarly form one-dimensional chains or more complex networks through a combination of hydrogen bonding (involving the pyridine nitrogen) and halogen bonding (involving the bromine atom). rsc.org

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org Common hosts include macrocycles like cyclodextrins, calixarenes, and cucurbiturils, which possess hydrophobic cavities. wikipedia.orgacs.org this compound or its derivatives can potentially act as a guest molecule, with the bromophenyl group fitting into the hydrophobic cavity of a suitable host. This encapsulation can alter the physical and chemical properties of the guest molecule, such as its solubility or reactivity. Such host-guest complexes are of interest for applications in drug delivery, sensing, and catalysis. nih.gov

Precursors for Optoelectronic Materials

Derivatives of this compound are promising precursors for the synthesis of advanced organic materials with applications in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). uniss.it Many high-performance organic semiconductors used in OLEDs are built from aromatic and heterocyclic cores. nih.govtaylorfrancis.com

The core structure of this compound can be incorporated into larger π-conjugated systems. The critical step is the functionalization at the bromine position using the cross-coupling reactions discussed previously (Section 7.1). By coupling this molecule with other aromatic or heteroaromatic units, it is possible to synthesize novel hole-transporting materials (HTMs) or emissive materials. nih.gov For example, attaching electron-donating groups like carbazole or triphenylamine derivatives via Buchwald-Hartwig amination could lead to materials with suitable HOMO levels for efficient hole injection from the anode in an OLED device. mdpi.com

The pyridine moiety itself is an electron-deficient unit, and incorporating it into a donor-acceptor (D-A) type structure can lead to materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF), which is a mechanism for achieving high efficiency in OLEDs. acs.orgnih.gov The combination of the electron-accepting pyridine and a tunable donor group (attached at the bromo-position) makes this compound a versatile platform for designing new generations of organic electronic materials. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Current Research on 3-(4-Bromophenoxy)pyridine

Current research primarily recognizes this compound as a valuable intermediate for constructing more complex molecular architectures. Its utility stems from the distinct properties of its three core components:

Pyridine (B92270) Ring : A ubiquitous heterocycle in pharmaceuticals and functional materials, providing a site for coordination and influencing the molecule's electronic properties and solubility. ijpsonline.com

Phenoxy Linker : This ether linkage imparts conformational flexibility, which is crucial for molecular design and binding interactions in biological systems.

Bromine Atom : Serves as a key functional handle, enabling a wide range of subsequent chemical modifications, particularly through metal-catalyzed cross-coupling reactions.

The scaffold is implicitly significant in the development of biologically active compounds, as related structures like pyrazolo[3,4-b]pyridines have been investigated for their anticancer properties. nih.gov Furthermore, its ability to act as a ligand for organometallic complexes positions it as a precursor for developing new catalysts.

Emerging Synthetic Strategies for Enhanced Accessibility

The synthesis of diaryl ethers like this compound has traditionally relied on methods such as the Ullmann condensation. This reaction typically involves the copper-promoted coupling of an aryl halide with a phenol (B47542), but often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgslideshare.net

Future advancements will focus on more efficient and milder palladium-catalyzed methods, which represent a significant improvement over classical techniques. organic-chemistry.org The Buchwald-Hartwig C–O cross-coupling reaction, in particular, offers a powerful alternative to the Ullmann ether synthesis, allowing for the formation of the diaryl ether bond under more controlled and substrate-tolerant conditions. organic-chemistry.orgwikipedia.org The application of modern, highly active catalyst systems, potentially utilizing specialized phosphine (B1218219) ligands, could dramatically improve the accessibility and yield of this compound and its derivatives. A comparison of these key synthetic approaches is outlined below.

| Synthetic Strategy | Typical Catalyst | General Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Condensation | Copper (metal or salts) | High temperature (>200°C), polar solvents | Historically significant, cost-effective metal | Harsh conditions, limited substrate scope, stoichiometric catalyst often needed wikipedia.orgnih.gov |

| Buchwald-Hartwig C-O Coupling | Palladium complexes with phosphine ligands | Milder temperatures (80-120°C), various solvents | High yields, broad functional group tolerance, milder conditions organic-chemistry.orgwikipedia.org | More expensive catalyst, sensitivity to air/moisture |

Advanced Characterization Techniques for Deeper Structural Insights

While standard spectroscopic methods like NMR, FTIR, and mass spectrometry are essential for routine characterization, future research will demand a more profound understanding of the molecule's three-dimensional structure and electronic properties.

Single-crystal X-ray diffraction will be indispensable for unambiguously determining the solid-state conformation, including the dihedral angle of the ether linkage and the precise bond lengths and angles. This technique also reveals intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. researchgate.netnih.gov

Computational modeling , particularly using Density Functional Theory (DFT) , will provide critical insights into the molecule's behavior. DFT calculations can predict key electronic properties, offering a theoretical framework to understand its reactivity and potential applications. opensciencepublications.comniscpr.res.in

| Technique | Information Obtained | Future Research Application |

|---|---|---|

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond angles, intermolecular interactions | Correlating solid-state structure with material properties; validating computational models researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential, spin density, optimized geometry | Predicting reactivity sites, understanding electronic transitions, designing derivatives with tailored properties nih.govmdpi.com |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in a crystal | Understanding crystal packing forces and polymorphism nih.govresearchgate.net |

| Advanced Crystallography (e.g., MicroED) | Structure determination from nanocrystals | Characterizing derivatives that are difficult to crystallize into larger single crystals rsc.org |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The future exploration of this compound's reactivity will extend beyond its use as a simple building block. The bromine atom serves as a versatile starting point for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. wikipedia.org This capability enables the creation of a library of derivatives for screening in various applications.

Furthermore, the pyridine nitrogen atom can act as a coordinating ligand for transition metals. nih.gov By synthesizing metal complexes where this compound serves as a ligand, new homogeneous catalysts can be developed. The electronic nature of the 4-bromophenoxy substituent will modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex in reactions such as Heck, Suzuki, and C-N coupling. nih.govnih.gov

Design of Next-Generation Functional Materials Utilizing the this compound Scaffold

The unique combination of a coordinating pyridine unit and a modifiable aryl bromide makes the this compound scaffold an excellent candidate for constructing advanced functional materials.

Porous Materials : The scaffold can be employed as a multitopic linker in the synthesis of Metal-Organic Frameworks (MOFs) or Porous Organic Polymers (POPs). rsc.orgnih.gov In MOFs, the pyridine nitrogen can coordinate to metal ions or clusters, while the bromo- group can be used for post-synthetic modification to introduce additional functionality within the pores. These materials hold promise for applications in gas storage, chemical separations, and heterogeneous catalysis. frontiersin.orgrsc.org

Organic Electronics : After further functionalization via cross-coupling reactions at the bromine position, the resulting derivatives could be investigated for their utility in organic electronics. The extended π-conjugated systems that can be built from this scaffold are relevant for creating materials for organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors.

The strategic design of polymers and framework materials incorporating this scaffold will be a key direction for future research, transforming a simple chemical intermediate into the foundation for next-generation technologies.

Q & A

Q. What are the common synthetic routes for 3-(4-Bromophenoxy)pyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, bromophenol derivatives can react with pyridine-containing substrates under basic conditions. In a related synthesis, 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine was prepared by reacting 2-iodo-5-trifluoromethylpyridine with 4-bromophenol under palladium catalysis (yield: 99%) . Another approach involves cyclization reactions of intermediates, such as using sodium hypochlorite to oxidize hydrazone derivatives in ethanol, as seen in the synthesis of triazolopyridines .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : For structural elucidation (e.g., H and C NMR in DMSO- to confirm substitution patterns and coupling constants) .

- FTIR : To identify functional groups (e.g., C-Br stretches at ~500–600 cm) .

- HRMS (ESI) : For precise molecular weight confirmation (e.g., resolving isotopic patterns for bromine-containing compounds) .

- TLC : For reaction monitoring using dichloromethane as a mobile phase .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in halogenation or functionalization of pyridine derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For instance, nitration of 4-(4-halophenyl)pyridines predominantly occurs at the meta position due to electron-withdrawing effects of the pyridine ring. Optimization of reaction time, temperature, and catalyst (e.g., Cu powder for Ullmann-type couplings) can enhance selectivity . In cases of ambiguity, computational modeling (e.g., DFT calculations) can predict reactive sites .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions for synthesizing this compound derivatives?

- Methodological Answer : Key factors include:

- Catalyst System : Use Pd(PPh) or PdCl(dppf) with a 1:1.2 molar ratio of aryl halide to boronic acid.

- Base : CsCO or KCO in toluene/ethanol mixtures improves coupling efficiency .

- Temperature : Reactions typically proceed at 80–100°C under inert atmospheres.

Monitoring by H NMR or GC-MS ensures completion and minimizes side products .

Q. How to resolve contradictions in spectral data during structural validation?

- Methodological Answer : Cross-validate using complementary techniques:

- Compare experimental C NMR shifts with computed values (e.g., using ACD/Labs software).

- Confirm isotopic patterns in HRMS (e.g., Br/Br ratio ≈ 1:1) .

- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .

Q. What experimental design principles ensure scalable synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Use ethanol or DMF for solubility and easy removal via rotary evaporation.

- Catalyst Recycling : Employ heterogeneous catalysts (e.g., Pd/C) to reduce costs .

- Workflow : Optimize steps using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). Pilot-scale reactions (>10 g) should prioritize safety and reproducibility .

Safety and Handling

Q. What precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk: H313/H319) .

- Ventilation : Use fume hoods to prevent inhalation (H335) .

- Waste Disposal : Collect halogenated waste separately and incinerate via certified facilities to avoid environmental contamination .

Mechanistic Insights

Q. What reaction mechanisms underpin the synthesis of this compound derivatives?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Activated pyridines undergo displacement of leaving groups (e.g., Br) by phenoxide ions via a two-step addition-elimination pathway .

- Oxidative Cyclization : Sodium hypochlorite mediates the formation of triazole or imidazole rings through radical intermediates, as observed in the synthesis of triazolopyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.